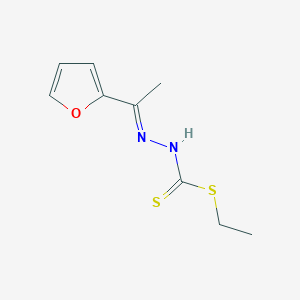

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

Descripción

Propiedades

Fórmula molecular |

C9H12N2OS2 |

|---|---|

Peso molecular |

228.3 g/mol |

Nombre IUPAC |

ethyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate |

InChI |

InChI=1S/C9H12N2OS2/c1-3-14-9(13)11-10-7(2)8-5-4-6-12-8/h4-6H,3H2,1-2H3,(H,11,13)/b10-7+ |

Clave InChI |

BTXAMVMBEYFULS-JXMROGBWSA-N |

SMILES isomérico |

CCSC(=S)N/N=C(\C)/C1=CC=CO1 |

SMILES canónico |

CCSC(=S)NN=C(C)C1=CC=CO1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with ethyl hydrazinecarbodithioate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazinecarbodithioate moiety to hydrazine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and suitable electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate has been investigated for its biological activities, particularly in the development of pharmaceutical agents. The compound's hydrazinecarbodithioate moiety is known for its potential to exhibit anti-cancer and anti-inflammatory properties.

Case Studies:

- Anti-Cancer Activity : A study demonstrated that derivatives of hydrazinecarbodithioates showed significant cytotoxicity against various cancer cell lines. Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate was synthesized and evaluated for its ability to inhibit cell proliferation in human cancer cells, showing promising results in reducing tumor growth .

- Anti-inflammatory Effects : Another research highlighted the compound's role in modulating inflammatory pathways. In vitro tests indicated that it could reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

The compound's unique structure also lends itself to applications in agriculture, particularly as a potential pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agrochemicals.

Data Table: Pesticidal Activity

Material Science Applications

In material science, ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate has been explored for its potential use in creating novel polymeric materials. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific properties.

Case Studies:

Mecanismo De Acción

The mechanism of action of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with biological targets, such as enzymes or receptors. The furan ring and hydrazinecarbodithioate moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydrazinecarbodithioate derivatives vary primarily in their substituents (heterocyclic rings, aryl groups) and ester groups (methyl, ethyl, benzyl). Below is a comparative analysis based on structural motifs, synthesis, and applications:

Key Structural Influences

Triazole/Thiazole: Introduces hydrogen-bonding sites, boosting antimicrobial activity . Pyridine: Alters solubility and metal-binding affinity .

Ester Groups : Ethyl esters may increase lipophilicity compared to methyl, affecting membrane permeability .

Functional Groups :

Actividad Biológica

Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound.

1. Synthesis of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate

The synthesis of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the condensation reaction between furan-2-carbaldehyde and hydrazine derivatives followed by carbodithioate formation. The general procedure can be summarized as follows:

-

Reagents :

- Furan-2-carbaldehyde

- Ethyl hydrazinecarbodithioate

- Solvent (e.g., ethanol)

-

Procedure :

- Mix the reagents in an appropriate solvent.

- Heat the mixture under reflux conditions for several hours.

- Isolate the product through filtration and recrystallization.

- Yield and Purity : The compound can be obtained in high yields (typically >80%) with satisfactory purity as confirmed by spectral data (NMR, IR).

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate, particularly against SARS-CoV-2. A derivative with a similar structure was found to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of approximately 10.76 μM, indicating promising activity as a potential therapeutic agent against COVID-19 .

2.2 Antimicrobial Activity

Several derivatives of hydrazinecarbodithioates have shown notable antimicrobial properties. For instance, compounds with similar structural motifs exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

3. Structure-Activity Relationship (SAR)

The biological activity of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substituents on furan ring | Altered potency against viral targets |

| Variation in hydrazine moiety | Changes in cytotoxicity profiles |

| Presence of dithiocarbamate group | Enhanced antimicrobial properties |

Case Study 1: Inhibition of SARS-CoV-2 Mpro

In a recent study, derivatives of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate were screened for their ability to inhibit the Mpro enzyme critical for viral replication. The most potent analogs demonstrated IC50 values as low as 1.55 μM, showcasing their potential as effective antiviral agents .

Case Study 2: Antimicrobial Efficacy

A series of hydrazone derivatives were evaluated for their antibacterial properties. One compound showed significant inhibition against gram-positive bacteria with an MIC of 20 μg/mL, while another derivative was effective against gram-negative strains . These findings suggest that structural variations can lead to enhanced activity against specific microbial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.